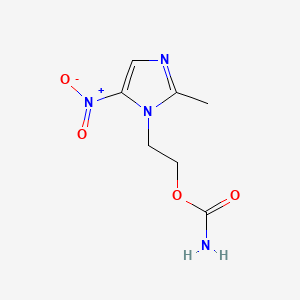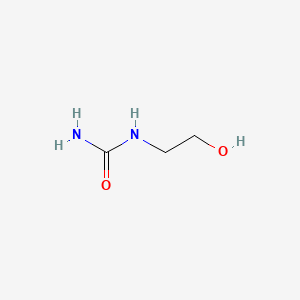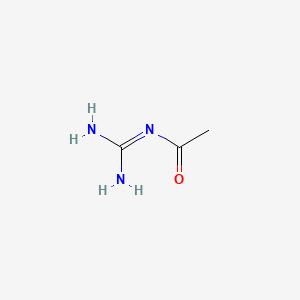
4-ピリジンカルボキシアルデヒド N-オキシド
概要
説明
Isonicotinaldehyde 1-oxide is a chemical compound with the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol . It is also known by several synonyms such as 4-Pyridinecarboxaldehyde N-oxide, 4-Formylpyridine 1-oxide, and 1-oxidopyridin-1-ium-4-carbaldehyde . This compound is a derivative of pyridine, where the aldehyde group is attached to the fourth position of the pyridine ring, and it has an additional oxygen atom bonded to the nitrogen atom in the ring.
科学的研究の応用
Isonicotinaldehyde 1-oxide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds . In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, it is used in the development of analytical methods, such as high-performance liquid chromatography (HPLC), for the separation and analysis of complex mixtures . In industry, it is utilized in the production of various fine chemicals and pharmaceuticals .
準備方法
The synthesis of isonicotinaldehyde 1-oxide can be achieved through various methods. One common synthetic route involves the oxidation of isonicotinaldehyde using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like acetonitrile and may be catalyzed by acids or bases to enhance the reaction rate and yield. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high purity and yield of the final product .
化学反応の分析
Isonicotinaldehyde 1-oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. For example, reduction of isonicotinaldehyde 1-oxide with sodium borohydride can yield isonicotinaldehyde, while oxidation with stronger oxidizing agents can produce isonicotinic acid . Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives depending on the reagents and conditions used .
作用機序
The mechanism of action of isonicotinaldehyde 1-oxide involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, participating in redox reactions that alter the chemical environment of the target molecules . The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to changes in cellular function and signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .
類似化合物との比較
Isonicotinaldehyde 1-oxide can be compared with other similar compounds such as picolinaldehyde (pyridine-2-carboxaldehyde) and nicotinaldehyde (pyridine-3-carboxaldehyde) . These compounds share a similar pyridine ring structure with an aldehyde group, but differ in the position of the aldehyde group on the ring. Isonicotinaldehyde 1-oxide is unique due to the presence of the additional oxygen atom bonded to the nitrogen atom in the ring, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
1-oxidopyridin-1-ium-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-6-1-3-7(9)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZQKVZJRMHPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222501 | |
| Record name | Isonicotinaldehyde 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-42-4 | |
| Record name | 4-Pyridinecarboxaldehyde, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinaldehyde 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinaldehyde 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the rate-determining step in the reaction of 4-pyridinecarboxaldehyde N-oxide with hydroxylamine under acidic and neutral conditions?
A1: The research by [] conclusively shows that the rate-determining step in the reaction of 4-pyridinecarboxaldehyde N-oxide with hydroxylamine, under both acidic and neutral conditions, is the dehydration of the carbinolamine intermediate. This conclusion is supported by several key observations:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















